molecular formula C13H26O2 B8563200 1-Hydroxytridecan-2-one CAS No. 99224-14-3

1-Hydroxytridecan-2-one

Cat. No.: B8563200
CAS No.: 99224-14-3
M. Wt: 214.34 g/mol
InChI Key: QTJBCXUJIXQYNP-UHFFFAOYSA-N
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Description

1-Hydroxytridecan-2-one is a keto alcohol with the molecular formula C₁₃H₂₆O₂, consisting of a 13-carbon chain featuring a hydroxyl group at position 1 and a ketone at position 2. It was synthesized via a multi-step procedure involving lithiation of 2-tridecanone followed by oxidation and purification, yielding 65% pure product . Key spectral data include:

  • ¹H NMR: A singlet at 4.25 ppm (H-1, -CH₂OH) and a triplet at 2.41 ppm (H-3, adjacent to the ketone).
  • ¹³C NMR: A ketone carbon at 209.95 ppm (C-2) and a hydroxyl-bearing carbon at 68.08 ppm (C-1).
  • MS: Base peak at m/z 183 (100%), likely from fragmentation of the molecular ion (m/z 214) .

The compound’s retention index (RI) on a DB-5MS column is 1671, reflecting its polarity and volatility . Its primary applications involve esterification via the Steglich procedure to generate bioactive derivatives .

Properties

CAS No.

99224-14-3

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

1-hydroxytridecan-2-one

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h14H,2-12H2,1H3

InChI Key

QTJBCXUJIXQYNP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)CO

Canonical SMILES

CCCCCCCCCCCC(=O)CO

Origin of Product

United States

Comparison with Similar Compounds

NMR Trends

  • ¹H NMR : The H-1 singlet (~4.25 ppm) and H-3 triplet (~2.41 ppm) are conserved across the series, confirming structural homology. Chain length alters integration of methylene protons (1.21–1.35 ppm) .
  • ¹³C NMR : Ketone carbons (~209–210 ppm) and hydroxyl-bearing carbons (~68 ppm) remain consistent.

Mass Spectrometry

  • 1-Hydroxytridecan-2-one : Dominant fragment at m/z 183 (C₁₁H₂₃O⁺), likely from cleavage between C-1 and C-2.
  • Shorter homologs (undecan, dodecan) exhibit analogous fragmentation but lower molecular ions (e.g., m/z 170 for C₁₁H₂₂O₂) .

Esterification Reactivity

All three compounds were esterified with branched carboxylic acids (e.g., 2-methylpropanoate, angelate) to produce 18 esters. Reactivity trends suggest longer-chain alcohols (e.g., tridecan) may favor bulkier esters due to steric effects, though specific yields are unreported .

Comparison with Non-Homologous Compounds

Heptadecan-2-one (C₁₇H₃₄O)

  • A simple ketone lacking a hydroxyl group.
  • Higher molecular weight (254.45 g/mol) but lower polarity, leading to higher boiling points and reduced solubility in polar solvents .

2-Amino-1-hydroxyoctadecan-3-one (C₁₈H₃₇NO₂)

  • Features an amino group at C-2, enhancing hydrogen-bonding capacity.
  • Used in lipid metabolism studies, contrasting with this compound’s esterification applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Hydroxytridecan-2-one
Reactant of Route 2
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